molecular formula C14H17N5O2S B611578 UNC2327

UNC2327

Cat. No.: B611578
M. Wt: 319.38 g/mol
InChI Key: MYTRGTBDVGKKRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UNC 2327 is a chemical compound known for its role as an allosteric inhibitor of protein arginine methyltransferase 3 (PRMT3). This enzyme is involved in the methylation of arginine residues on histone and non-histone proteins, which plays a crucial role in gene regulation. The chemical name of UNC 2327 is N-1,2,3-Benzothiadiazol-6-yl-N’-[2-oxo-2-(1-piperidinyl)ethyl]urea .

Preparation Methods

The synthesis of UNC 2327 involves several steps, starting with the preparation of the benzothiadiazole core. The reaction conditions typically include the use of solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), with the final product being purified to a high degree of purity (≥99%) using high-performance liquid chromatography (HPLC) . Industrial production methods are not widely documented, but laboratory-scale synthesis follows standard organic synthesis protocols.

Chemical Reactions Analysis

UNC 2327 undergoes various chemical reactions, primarily focusing on its interaction with PRMT3. It is known to be noncompetitive with both the peptide substrate and the cofactor . The compound does not undergo significant oxidation or reduction reactions under standard laboratory conditions. The major product formed from its interaction with PRMT3 is the inhibited enzyme complex, which prevents the methylation of arginine residues .

Scientific Research Applications

Mechanism of Action

Properties

IUPAC Name

1-(1,2,3-benzothiadiazol-6-yl)-3-(2-oxo-2-piperidin-1-ylethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2S/c20-13(19-6-2-1-3-7-19)9-15-14(21)16-10-4-5-11-12(8-10)22-18-17-11/h4-5,8H,1-3,6-7,9H2,(H2,15,16,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYTRGTBDVGKKRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CNC(=O)NC2=CC3=C(C=C2)N=NS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What do we know about how UNC-2327 interacts with the SARS-CoV-2 main protease?

A1: A study has investigated the binding of UNC-2327 to the SARS-CoV-2 main protease. [] While the specific interactions are not detailed in the abstract, the research suggests that UNC-2327 binds to the protease, potentially inhibiting its activity. This is a crucial finding as the main protease is essential for viral replication. Further research exploring the binding site and interactions at a molecular level would be valuable.

Q2: The research mentions a "descriptor of the subpocket occupancy." How does this relate to understanding the potential of compounds like UNC-2327 as SARS-CoV-2 inhibitors?

A2: The research on potential non-covalent inhibitors of the SARS-CoV-2 main protease highlights the importance of understanding subpocket occupancy within the protease's active site. [] The study suggests that the S4 subpocket often has low occupancy by inhibitor molecules, potentially limiting their effectiveness. By developing a descriptor for energetic occupancy of this subpocket, researchers can better design and optimize inhibitors, like UNC-2327, to maximize binding affinity and potentially enhance their inhibitory effects on the protease. This approach emphasizes the significance of considering the entire binding site and optimizing interactions with specific subpockets for improved drug design against SARS-CoV-2.

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